molecular formula C13H9FO2 B6372997 2-Fluoro-5-(3-formylphenyl)phenol CAS No. 1261978-62-4

2-Fluoro-5-(3-formylphenyl)phenol

Cat. No.: B6372997
CAS No.: 1261978-62-4
M. Wt: 216.21 g/mol
InChI Key: YVTACOICTLABCO-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-formylphenyl)phenol is an organic compound with the molecular formula C13H9FO2 It is characterized by the presence of a fluorine atom, a formyl group, and a phenolic hydroxyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-formylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the direct fluorination of a suitable precursor using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-formylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-formylphenyl)phenol involves its interaction with specific molecular targets. The presence of the fluorine atom and formyl group can influence the compound’s reactivity and binding affinity to biological molecules. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(3-formylphenyl)phenol is unique due to the presence of both a fluorine atom and a formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

3-(4-fluoro-3-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTACOICTLABCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684113
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-62-4
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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